molecular formula C11H13F2NO5S B7438142 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid

Katalognummer B7438142
Molekulargewicht: 309.29 g/mol
InChI-Schlüssel: SGFKBXROKUCAQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid, also known as DFP-10825, is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been found to have potential therapeutic applications in cancer treatment due to its inhibitory effects on a specific enzyme called carbonic anhydrase IX (CAIX).

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. CAIX is overexpressed in many types of cancer cells and is associated with tumor growth, invasion, and metastasis. 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been found to selectively inhibit CAIX activity, leading to a decrease in tumor cell proliferation and migration. Moreover, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Wirkmechanismus

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid selectively binds to the active site of CAIX and inhibits its catalytic activity. CAIX plays a crucial role in regulating the pH balance in tumor cells by converting carbon dioxide to bicarbonate ions and protons. Inhibition of CAIX leads to an accumulation of carbon dioxide and a decrease in pH, which impairs tumor cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to have potent inhibitory effects on CAIX activity in vitro and in vivo. It has been found to induce apoptosis and inhibit tumor cell migration and invasion. Moreover, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. However, further studies are needed to determine the optimal dose and treatment regimen of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid in cancer patients.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has several advantages as a research tool, including its high selectivity and potency for CAIX inhibition, its ability to penetrate cell membranes, and its potential to enhance the efficacy of chemotherapy and radiotherapy. However, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

For research include optimizing the synthesis method to improve the yield and purity of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid, conducting clinical trials to evaluate its safety and efficacy in cancer patients, and exploring its potential applications in other diseases such as osteoporosis and glaucoma.
Conclusion:
In conclusion, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is a promising sulfonamide-based drug with potential therapeutic applications in cancer treatment. It selectively inhibits the activity of CAIX, leading to a decrease in tumor cell proliferation and migration. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. Further research is needed to optimize its synthesis method, evaluate its safety and efficacy in clinical trials, and explore its potential applications in other diseases.

Synthesemethoden

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid can be synthesized through a multistep process involving the reaction of 4-hydroxy-3-methoxybenzoic acid with 2,2-difluoropropylamine, followed by sulfamoylation using a suitable reagent. The final product is obtained after purification and characterization using various analytical techniques.

Eigenschaften

IUPAC Name

4-(2,2-difluoropropylsulfamoyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO5S/c1-11(12,13)6-14-20(17,18)9-4-3-7(10(15)16)5-8(9)19-2/h3-5,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFKBXROKUCAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.